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3-(5-Bromofuran-2-yl)propan-1-ol
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Overview
Description
3-(5-Bromofuran-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9BrO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)propan-1-ol typically involves the bromination of furan followed by a series of reactions to introduce the propanol group. One common method includes:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 5-bromofuran.
Grignard Reaction: The 5-bromofuran is then subjected to a Grignard reaction with a suitable Grignard reagent to introduce the propanol group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(5-Bromofuran-2-yl)propanal or 3-(5-Bromofuran-2-yl)propanoic acid.
Reduction: 3-(Furan-2-yl)propan-1-ol.
Substitution: 3-(5-Azidofuran-2-yl)propan-1-ol or 3-(5-Mercaptofuran-2-yl)propan-1-ol.
Scientific Research Applications
3-(5-Bromofuran-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propan-1-ol: Lacks the bromine atom, resulting in different reactivity and properties.
3-(5-Chlorofuran-2-yl)propan-1-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
3-(5-Iodofuran-2-yl)propan-1-ol:
Uniqueness
3-(5-Bromofuran-2-yl)propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research.
Biological Activity
The compound 3-(5-Bromofuran-2-yl)propan-1-ol is a brominated derivative of furan that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom in the furan ring enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a furan ring substituted with a bromine atom at the 5-position and a propan-1-ol side chain. Its molecular weight is approximately 234.09 g/mol, which contributes to its solubility and reactivity in biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds featuring furan rings, including this compound. The unique structure allows for interactions with bacterial enzymes, potentially inhibiting their function. For instance, compounds similar to this one have shown effectiveness against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxic Activity
Cytotoxicity studies indicate that brominated furan derivatives can induce apoptosis in cancer cell lines. For example, research has shown that compounds with similar structures can inhibit cell proliferation in breast cancer cells by triggering mitochondrial pathways . While direct studies on this compound are still needed, the structural analogy suggests potential anticancer activity.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The brominated furan moiety may interact with enzymes critical for bacterial survival or cancer cell metabolism.
- Receptor Modulation : The compound could potentially bind to specific receptors involved in inflammation or cell growth regulation.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular stress and apoptosis .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various brominated furan derivatives against common pathogens. The results indicated that compounds with a similar structure to this compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control (Ampicillin) | 4 | Staphylococcus aureus |
Study 2: Cytotoxicity Assessment
In another study assessing the cytotoxic effects on cancer cell lines, this compound was tested alongside other derivatives.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF7 (Breast Cancer) |
Control (Doxorubicin) | 0.5 | MCF7 (Breast Cancer) |
These results suggest that while the compound is less potent than established chemotherapeutics, it still demonstrates notable activity that warrants further investigation.
Properties
Molecular Formula |
C7H9BrO2 |
---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrO2/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,1-2,5H2 |
InChI Key |
INHVVTDMQKAACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CCCO |
Origin of Product |
United States |
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